5-Hydroxy-7,8-dimethyl-4-(4-methylphenyl)naphtho[2,1-d][1,3]oxathiol-2-one

COX-2 inhibition anti-inflammatory screening target selectivity profiling

5-Hydroxy-7,8-dimethyl-4-(4-methylphenyl)naphtho[2,1-d][1,3]oxathiol-2-one (molecular formula C₂₀H₁₆O₃S, molecular weight 336.4 g/mol) is a synthetic heterocyclic compound belonging to the naphtho[2,1-d][1,3]oxathiol-2-one class. It features a fused naphtho-oxathiolone core bearing a 5-hydroxy group, 7,8-dimethyl substitution on the naphthalene ring, and a 4-(4-methylphenyl) substituent at position 4 of the oxathiolone ring.

Molecular Formula C20H16O3S
Molecular Weight 336.4 g/mol
Cat. No. B11595028
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Hydroxy-7,8-dimethyl-4-(4-methylphenyl)naphtho[2,1-d][1,3]oxathiol-2-one
Molecular FormulaC20H16O3S
Molecular Weight336.4 g/mol
Structural Identifiers
SMILESCC1=CC=C(C=C1)C2=C(C3=C(C=C(C(=C3)C)C)C4=C2SC(=O)O4)O
InChIInChI=1S/C20H16O3S/c1-10-4-6-13(7-5-10)16-17(21)14-8-11(2)12(3)9-15(14)18-19(16)24-20(22)23-18/h4-9,21H,1-3H3
InChIKeyMPNPFCWXIJGWDG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Hydroxy-7,8-dimethyl-4-(4-methylphenyl)naphtho[2,1-d][1,3]oxathiol-2-one: Core Scaffold, Physicochemical Identity, and Procurement Context


5-Hydroxy-7,8-dimethyl-4-(4-methylphenyl)naphtho[2,1-d][1,3]oxathiol-2-one (molecular formula C₂₀H₁₆O₃S, molecular weight 336.4 g/mol) is a synthetic heterocyclic compound belonging to the naphtho[2,1-d][1,3]oxathiol-2-one class . It features a fused naphtho-oxathiolone core bearing a 5-hydroxy group, 7,8-dimethyl substitution on the naphthalene ring, and a 4-(4-methylphenyl) substituent at position 4 of the oxathiolone ring [1]. The compound is catalogued in ChEMBL (CHEMBL5177372) and BindingDB (BDBM50591341), with sourcing typically available via custom synthesis through specialty chemical suppliers [2]. Its predicted logP of 5.66 indicates substantial lipophilicity relative to simpler naphthooxathiolone congeners, a property that directly influences membrane partitioning behavior and assay compatibility in biological screening cascades .

Why Generic Naphthooxathiolone Substitution Fails: Physicochemical Divergence and Target Engagement Risks in the 4-Aryl-5-hydroxy Series


Within the naphtho[2,1-d][1,3]oxathiol-2-one family, even single-atom variations at the 4-aryl position can produce substantial shifts in lipophilicity, enzyme inhibition profile, and cellular permeability that preclude reliable generic interchange [1]. The target compound's 4-(4-methylphenyl) group confers a predicted logP of 5.66, compared with XLogP3 of 5.5 for the 4-phenyl analog (CAS 848216-78-4) and logP of 6.40 for the 4-(4-bromophenyl) analog [2]. These differences exceed 0.5 log units — a magnitude known to alter membrane partitioning, plasma protein binding, and apparent IC₅₀ values in cell-based assays by several-fold . Furthermore, the core naphthooxathiolone scaffold carries validated MurA/MurZ (UDP-N-acetylglucosamine enolpyruvyl transferase) inhibitory activity, with the unsubstituted 5-hydroxynaphtho[2,1-d][1,3]oxathiol-2-one exhibiting an IC₅₀ of 26.09 µM against E. coli MurA; the 7,8-dimethyl and 4-aryl decorations present on the target compound are anticipated to modulate this activity, making direct analog substitution scientifically unsound without confirmatory assay data [3].

Quantitative Differentiation Evidence: 5-Hydroxy-7,8-dimethyl-4-(4-methylphenyl)naphtho[2,1-d][1,3]oxathiol-2-one vs. Closest Analogs


COX-2 Enzyme Inhibition: Confirmed Inactivity (IC₅₀ > 10 µM) Distinguishes This Compound from COX-2-Active Naphthoheterocycle Chemotypes

In a standardized fluorescence-based assay using human recombinant COX-2 with arachidonic acid as substrate (5-minute incubation), the target compound (BDBM50591341 / CHEMBL5177372) exhibited an IC₅₀ greater than 10,000 nM, indicating no meaningful COX-2 inhibitory activity [1]. This result originates from the same patent screening cascade (US20240182406) that evaluated multiple naphthooxathiolone analogs, with Examples 3, 4, and 7 all yielding IC₅₀ > 10,000 nM against COX-2 [1]. This contrasts with structurally distinct naphthoheterocycle chemotypes (e.g., naphthylthio heptanomide derivatives) that show potent COX-2 inhibition with IC₅₀ values in the nanomolar range [2]. For procurement decisions, this negative selectivity data is critical: it confirms the compound is unsuitable for COX-2-targeted screening but appropriate for programs seeking to avoid COX-2-mediated confounding effects or prostaglandin-related toxicity.

COX-2 inhibition anti-inflammatory screening target selectivity profiling

MurA (UDP-N-acetylglucosamine Enolpyruvyl Transferase) Inhibition: Core Scaffold Activity Establishes Antibacterial Target Engagement Potential

The unsubstituted core scaffold, 5-hydroxynaphtho[2,1-d][1,3]oxathiol-2-one, inhibits E. coli MurA with an IC₅₀ of 26.09 µM (0.02609 mM), as measured in 50 mM Tris-HCl buffer at pH 7.9 and 37°C [1]. This places the scaffold within the benzothioxalone inhibitor class, which exhibits MurA/MurZ IC₅₀ values spanning 0.25–51 µM across E. coli and S. aureus orthologs [2]. For comparison, the clinical MurA inhibitor fosfomycin achieves an IC₅₀ of approximately 0.04 µM in comparable assay conditions, though via a distinct covalent mechanism [3]. The 7,8-dimethyl and 4-(4-methylphenyl) substituents present on the target compound are expected to modulate both potency and bacterial permeability relative to the unsubstituted core — a structure-activity relationship (SAR) hypothesis validated by the observation that 7-(4-fluorophenyl)-5-hydroxy-1,3-benzoxathiol-2-one, a benzoxathiolone analog with a 4-fluorophenyl substitution, achieves an improved MurA IC₅₀ of 18.54 µM [1].

MurA inhibition antibacterial drug discovery peptidoglycan biosynthesis

Physicochemical Property Differentiation: Predicted LogP of 5.66 Positions the 4-Methylphenyl Analog Between Polar and Halogenated Congeners

The target compound's predicted logP of 5.66 occupies an intermediate position within the 5-hydroxy-7,8-dimethyl-4-aryl-naphthooxathiolone series. The 4-phenyl analog (CAS 848216-78-4, PubChem CID 945343) has a computed XLogP3 of 5.5 [1], while the 4-(4-bromophenyl) analog registers a logP of 6.40 . This 0.74 log unit span across three analogs represents an approximately 5.5-fold difference in octanol-water partition coefficient — sufficient to produce measurable divergence in Caco-2 permeability, microsomal stability, and plasma protein binding when assessed in parallel ADME panels. The 4-methylphenyl substituent provides a logP increment of approximately +0.16 over the unsubstituted phenyl analog, attributable to the single methyl group, while avoiding the +0.90 logP penalty and increased molecular weight (401.28 vs. 336.4 g/mol) associated with bromine substitution . For compound library procurement, this intermediate lipophilicity may offer an optimal balance between membrane permeability and aqueous solubility within the series.

lipophilicity optimization ADME prediction library design

5-Lipoxygenase (5-LOX) Counter-Screen: Confirmed Lack of Off-Target Activity Supports Clean Selectivity Profile

In a parallel counter-screen against human recombinant 5-lipoxygenase (5-LOX), the target compound (BDBM50591341) exhibited no measurable inhibition with an IC₅₀ exceeding 100,000 nM (>100 µM) [1]. This result, obtained from the same patent screening panel that generated the COX-2 data, provides orthogonal confirmation that the compound does not engage either major arm of the arachidonic acid cascade (COX or LOX pathways) [1]. The combined COX-2/5-LOX double-negative profile distinguishes this compound from dual COX/LOX inhibitors — a class of anti-inflammatory agents that includes licofelone and structurally related naphthyl-based compounds — and positions it as a clean scaffold for target-based screening where eicosanoid pathway interference would confound phenotypic readouts [2].

5-LOX inhibition off-target profiling eicosanoid pathway selectivity

Synthetic Methodology Advantage: Modular Two-Step Quinone Arylation–Thiourea Cyclization Enables Systematic 4-Aryl SAR Exploration

The naphtho[2,1-d][1,3]oxathiol-2-one scaffold, including the target 4-(4-methylphenyl) derivative, is accessible via a convergent two-step methodology: (1) arylation of 1,4-naphthoquinones with (1H-tetrazol-1-yl)arenediazonium salts, followed by (2) reaction with thiourea in the presence of strong mineral acid at room temperature, forming intermediate isothiuronium salts that cyclize to the condensed 1,3-oxathiol-2-one upon heating [1]. This protocol was demonstrated to proceed in good to excellent yields for a variety of substituted aryl diazonium salts, establishing a modular route where the 4-aryl substituent can be systematically varied [1]. The synthetic accessibility advantage is significant: whereas many naphthoheterocycle scaffolds require linear sequences of 5–7 steps, this two-step convergent approach enables parallel synthesis of analog libraries for SAR studies. For procurement planning, the availability of a validated synthetic route means that gram-scale custom synthesis of the target compound or its analogs is feasible from commercially available naphthoquinone and diazonium salt precursors [1].

heterocyclic synthesis quinone arylation medicinal chemistry SAR

Optimal Procurement and Application Scenarios for 5-Hydroxy-7,8-dimethyl-4-(4-methylphenyl)naphtho[2,1-d][1,3]oxathiol-2-one


Antibacterial MurA/MurZ Inhibitor SAR Expansion

Procure this compound as a decorated analog of the MurA-active 5-hydroxynaphtho[2,1-d][1,3]oxathiol-2-one core scaffold (IC₅₀ = 26.09 µM against E. coli MurA) to investigate the impact of 7,8-dimethyl and 4-(4-methylphenyl) substitution on antibacterial target engagement and Gram-positive permeability [1]. The benzothioxalone inhibitor class has validated MurA/MurZ as a covalent target via active-site cysteine attack on the thioxalone carbonyl, and the target compound's substituents may enhance potency beyond the 0.25–51 µM range reported for the class [2]. Pair with MIC determination against S. aureus and E. coli efflux-deficient strains to quantify the contribution of the 4-methylphenyl group to cellular accumulation.

Eicosanoid Pathway-Neutral Chemical Probe for Phenotypic Screening

Use this compound as a COX-2/5-LOX dual-negative control scaffold (COX-2 IC₅₀ > 10,000 nM; 5-LOX IC₅₀ > 100,000 nM) in cell-based phenotypic assays where arachidonic acid cascade interference must be rigorously excluded [3]. The confirmed lack of activity at both major prostaglandin and leukotriene biosynthetic enzymes makes it suitable as a carrier scaffold for fragment-based or DNA-encoded library (DEL) approaches targeting non-eicosanoid pathways, without the confounding anti-inflammatory background signal that plagues many naphthalene-containing chemotypes.

Physicochemical Property Benchmarking in 4-Aryl-Naphthooxathiolone Library Design

Include this compound as the intermediate-lipophilicity representative (logP 5.66) in a focused library spanning 4-H (logP 5.5), 4-methyl (logP 5.66), 4-Cl, 4-F, and 4-Br (logP 6.40) analogs to establish quantitative structure-property relationship (QSPR) models for membrane permeability, solubility, and metabolic stability [4]. The 0.16 logP increment conferred by the p-methyl group relative to the unsubstituted phenyl analog provides a controlled increment for assessing the lipophilicity-permeability tradeoff critical to lead optimization in CNS and intracellular antibacterial programs.

Custom Synthesis Feasibility Assessment for Gram-Scale Analog Production

Leverage the validated two-step synthetic route (quinone arylation with tetrazolyl-diazonium salts followed by thiourea cyclization) to commission gram-scale custom synthesis of this compound and its 4-aryl analogs for downstream in vivo pharmacokinetic and efficacy studies [5]. The convergent nature of the synthesis — where the 4-aryl substituent is introduced in the first step from commercially available diazonium salt precursors — enables parallel production of multiple analogs without de novo route development for each derivative, reducing overall procurement cost and timeline.

Quote Request

Request a Quote for 5-Hydroxy-7,8-dimethyl-4-(4-methylphenyl)naphtho[2,1-d][1,3]oxathiol-2-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.